molecular formula C17H19N3O3 B14719572 1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea CAS No. 6343-35-7

1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea

Cat. No.: B14719572
CAS No.: 6343-35-7
M. Wt: 313.35 g/mol
InChI Key: MWOGFXQEYSUZBC-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a substituted phenyl group and a nitrophenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea typically involves the reaction of 2-Methyl-5-propan-2-ylphenyl isocyanate with 4-nitroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group may play a role in its activity by participating in redox reactions or forming reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)-3-(4-nitrophenyl)urea: Lacks the propan-2-yl group, which may affect its chemical properties and reactivity.

    1-(2-Methyl-5-propan-2-ylphenyl)-3-phenylurea: Lacks the nitrophenyl group, which may influence its biological activity.

    1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-chlorophenyl)urea: Contains a chlorophenyl group instead of a nitrophenyl group, which may alter its reactivity and applications.

Uniqueness

1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea is unique due to the presence of both the propan-2-yl and nitrophenyl groups, which may impart distinct chemical and biological properties

Properties

CAS No.

6343-35-7

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

1-(2-methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea

InChI

InChI=1S/C17H19N3O3/c1-11(2)13-5-4-12(3)16(10-13)19-17(21)18-14-6-8-15(9-7-14)20(22)23/h4-11H,1-3H3,(H2,18,19,21)

InChI Key

MWOGFXQEYSUZBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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